molecular formula C11H11BrFN3 B13212089 6-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine

6-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine

Cat. No.: B13212089
M. Wt: 284.13 g/mol
InChI Key: YUCVBLJNKASLFZ-UHFFFAOYSA-N
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Description

6-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine is a halogenated quinoline derivative with the molecular formula C11H11BrFN3 and a molecular weight of 284.13 g/mol . This compound is notable for its unique combination of bromine, fluorine, and ethyl groups attached to the quinoline core, making it a valuable asset in various research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the bromination of a quinoline derivative followed by fluorination and subsequent amination to introduce the ethyl group. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) and recrystallization is common to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while oxidation and reduction can produce quinoline N-oxides or reduced amines, respectively .

Scientific Research Applications

6-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-N4-ethyl-8-fluoroquinoline-3,4-diamine stands out due to its unique combination of bromine, fluorine, and ethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C11H11BrFN3

Molecular Weight

284.13 g/mol

IUPAC Name

6-bromo-4-N-ethyl-8-fluoroquinoline-3,4-diamine

InChI

InChI=1S/C11H11BrFN3/c1-2-15-11-7-3-6(12)4-8(13)10(7)16-5-9(11)14/h3-5H,2,14H2,1H3,(H,15,16)

InChI Key

YUCVBLJNKASLFZ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C=C(C=C(C2=NC=C1N)F)Br

Origin of Product

United States

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